molecular formula C10H9F3O2S B1459084 Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate CAS No. 1524889-36-8

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate

Cat. No.: B1459084
CAS No.: 1524889-36-8
M. Wt: 250.24 g/mol
InChI Key: YBBWUNHCYWPSDH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate is a chemical compound with the molecular formula C10H9F3O2S and a molecular weight of 250.24 g/mol . This compound is known for its unique structural features, which include a difluorophenyl group and a fluoroacetate moiety connected via a sulfanyl linkage. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate typically involves the reaction of 2,4-difluorothiophenol with ethyl 2-fluoroacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent like tetrahydrofuran or dimethylformamide to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate involves its interaction with specific molecular targets. The compound’s sulfanyl and fluoroacetate groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a difluorophenyl group with a fluoroacetate moiety, providing distinct chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,4-difluorophenyl)sulfanyl-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2S/c1-2-15-10(14)9(13)16-8-4-3-6(11)5-7(8)12/h3-5,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBWUNHCYWPSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)SC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
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Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
Reactant of Route 3
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
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Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
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Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-[(2,4-difluorophenyl)sulfanyl]-2-fluoroacetate

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